Macropa-NCS
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Overview
Description
Macropa-NCS is a bifunctional chelator designed for targeted alpha therapy, particularly with actinium-225. This compound is a derivative of the macrocyclic chelator macropa, which has been modified to include an isothiocyanate group (-NCS) for conjugation to antibodies or other targeting vectors. This modification allows this compound to form stable complexes with radionuclides, making it a valuable tool in targeted cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macropa-NCS involves several steps starting from the macrocyclic chelator macropa. The process typically includes the following steps:
Macrocycle Formation: The initial step involves the formation of the macrocyclic structure through a series of cyclization reactions.
Functionalization: The macrocycle is then functionalized with benzene rings to enhance its rigidity and stability.
Isothiocyanate Group Addition: The final step involves the introduction of the isothiocyanate group (-NCS) to the macrocycle backbone. This step is crucial as it enables the chelator to conjugate with antibodies or other targeting molecules.
The reaction conditions for these steps generally involve mild temperatures and the use of organic solvents to facilitate the reactions. The entire synthesis can be completed in 4-5 steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures would be essential to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Macropa-NCS primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly radionuclides like actinium-225. The key reactions include:
Chelation: The macrocyclic structure of this compound allows it to effectively bind metal ions, forming stable complexes.
Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies or other targeting molecules, forming stable thiourea linkages.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts (e.g., actinium-225 nitrate) in aqueous solutions.
Conjugation: Involves the use of antibodies or other targeting molecules with free amine groups.
Major Products
Chelation: The major product is the metal-chelator complex, such as [225Ac]Ac-Macropa-NCS.
Conjugation: The major product is the antibody-chelator conjugate, which can then be radiolabeled with actinium-225 for targeted therapy.
Scientific Research Applications
Macropa-NCS has several significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chelating agent to study the coordination chemistry of radionuclides.
Biology: Facilitates the study of biological processes by enabling the targeted delivery of radionuclides to specific cells or tissues.
Medicine: Plays a crucial role in targeted alpha therapy (TAT) for cancer treatment.
Mechanism of Action
The mechanism of action of Macropa-NCS involves several steps:
Chelation: this compound forms a stable complex with actinium-225 through its macrocyclic structure.
Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies, forming a stable thiourea linkage.
Targeting: The antibody-chelator conjugate binds to specific cancer markers on the surface of cancer cells.
Radiation Delivery: The actinium-225 emits alpha particles, which cause localized damage to the cancer cells’ DNA, leading to cell death.
Comparison with Similar Compounds
Macropa-NCS is unique in its ability to form stable complexes with actinium-225 and its versatility in conjugation with various targeting molecules. Similar compounds include:
Properties
Molecular Formula |
C27H35N5O8S |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid |
InChI |
InChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36) |
InChI Key |
PKCFWCMMZOUICG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O |
Origin of Product |
United States |
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